REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][N:8]=2)[CH:3]=[CH:2]1.C1N2CN3CN(C2)CN1C3.[C:20](O)(=[O:22])C>O>[NH:1]1[C:9]2=[N:8][CH:7]=[CH:6][CH:5]=[C:4]2[C:3]([CH:20]=[O:22])=[CH:2]1
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Name
|
|
Quantity
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16 g
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Type
|
reactant
|
Smiles
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N1C=CC2=CC=CN=C12
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
C1N2CN3CN1CN(C2)C3
|
Name
|
|
Quantity
|
55 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
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329 mL
|
Type
|
solvent
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Smiles
|
O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction was refluxed for 12 hours
|
Duration
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12 h
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Type
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FILTRATION
|
Details
|
The reaction was filtrated
|
Type
|
WASH
|
Details
|
washed with water
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Type
|
CUSTOM
|
Details
|
to give the compound (7, 15.0 g, 76%)
|
Name
|
|
Type
|
|
Smiles
|
N1C=C(C=2C1=NC=CC2)C=O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |